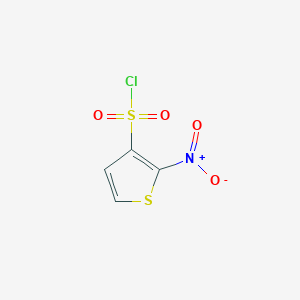
(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the methods and conditions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation.Wissenschaftliche Forschungsanwendungen
Luminescent Properties in Bridged Silsesquioxanes
Amine-functionalized bridged silsesquioxanes (BSs) synthesized from bis[(3-trimethoxysilyl)propyl] amine exhibited notable optical properties. These compounds, with high tetrahydrofuran content, demonstrated unique luminescent behaviors due to their quasi-hydrophobic or superhydrophilic nature, which may be influenced by compounds like (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride (Pereira et al., 2018).
Electrooxidative C(sp3)–H Amination
The method for electrooxidative C(sp3)–H amination involving the C(sp3)–H/N–H cross-coupling is notable. This process, which is metal- and oxidant-free, could involve the C–H cleavage of tetrahydrofuran, possibly including derivatives of (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride (Wu et al., 2017).
Development of Stereoselective Processes
The synthesis of stereoselective compounds like (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, which shares structural similarities with (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride, was developed on a multikilogram scale. Such processes emphasize the importance of stereochemistry in the development of complex organic compounds (Han et al., 2007).
Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides
The preparation of compounds like (1R*,2R*,3R*,4R*,5R*,6S*)-3-Amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol from derivatives like benzyl (1R*,2S*,3S*,4S*)-3-(benzyloxy)bicyclo[2.2.1]hept-5-ene-2-carboxylate illustrates the utility of specific stereochemistry and functional groups in nucleoside synthesis, which could be relevant for derivatives of (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride (Hřebabecký et al., 2006).
Tetrahydrofuranylation of Alcohols, Imines, and Alkynes
The generation of the tetrahydrofuranyl radical by heating tetrahydrofuran in the presence of air and allyl or benzyl chloride demonstrates a method to transform hydroxyl functions into ethers, or the C–N double bond into amine, which could be relevant for the transformation of compounds like (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride (Troisi et al., 2010).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves predicting or suggesting potential areas of future research or applications of the compound.
Please consult with a qualified professional or refer to relevant scientific literature for specific information on “(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride”.
Eigenschaften
IUPAC Name |
(3R,4S)-4-phenylmethoxyoxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZVAHORYFXKL-NDXYWBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine dihydrochloride](/img/structure/B1459190.png)

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)


![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)